molecular formula C15H26O2 B1584324 Citronellyl tiglate CAS No. 24717-85-9

Citronellyl tiglate

Cat. No.: B1584324
CAS No.: 24717-85-9
M. Wt: 238.37 g/mol
InChI Key: UCFQYMKLDPWFHZ-UHFFFAOYSA-N
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Description

Citronellyl tiglate is an organic compound with the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol . . This compound is an ester formed from citronellol and tiglic acid. It is commonly used in the fragrance industry due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions: Citronellyl tiglate can be synthesized through the esterification of citronellol with tiglic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of azeotropic distillation can help in the removal of water formed during the esterification process, thereby driving the reaction to completion .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Citronellyl tiglate has several applications in scientific research:

Mechanism of Action

The mechanism of action of citronellyl tiglate involves its interaction with biological membranes. The ester functional group allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .

Comparison with Similar Compounds

Uniqueness: Citronellyl tiglate is unique due to its specific combination of citronellol and tiglic acid, which imparts distinct chemical properties and a unique aroma profile. Its stability and pleasant scent make it particularly valuable in the fragrance industry .

Properties

CAS No.

24717-85-9

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

3,7-dimethyloct-6-enyl 2-methylbut-2-enoate

InChI

InChI=1S/C15H26O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,13H,7,9-11H2,1-5H3

InChI Key

UCFQYMKLDPWFHZ-UHFFFAOYSA-N

SMILES

CC=C(C)C(=O)OCCC(C)CCC=C(C)C

Canonical SMILES

CC=C(C)C(=O)OCCC(C)CCC=C(C)C

255714-11-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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